Rhenium re-186 sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhenium Re-186 sulfide is a radiopharmaceutical used in radiosynoviorthesis (RSO) . RSO involves the intraarticular application of beta-particle emitting radiocolloids for the local treatment of inflammatory joint diseases. When injected, these radiopharmaceuticals are phagocytized by superficial macrophages in the synovial membrane, leading to sclerosis and fibrosis of previously inflamed tissue. Ultimately, this reduces joint effusion and alleviates joint pain .
Preparation Methods
Synthetic Routes: Rhenium Re-186 sulfide is typically prepared by neutron activation of natural rhenium (Re-185) in nuclear reactors. The resulting Re-186 has a half-life of approximately 90 hours.
Reaction Conditions: Neutron bombardment converts Re-185 to Re-186, which decays by beta emission. The resulting Re-186 sulfide colloid is then used for RSO.
Industrial Production: Re-186 sulfide is produced in various nuclear reactors worldwide.
Chemical Reactions Analysis
Reactions: Re-186 sulfide primarily undergoes beta decay, emitting beta particles with a tissue range of up to 4.5 mm.
Common Reagents: No specific reagents are involved in its synthesis.
Major Products: The main product is the Re-186 sulfide colloid used for RSO.
Scientific Research Applications
Mechanism of Action
- The exact mechanism by which Re-186 sulfide exerts its effects involves phagocytosis by synovial macrophages, leading to tissue fibrosis and reduced inflammation.
Comparison with Similar Compounds
Unique Features: Re-186 sulfide’s uniqueness lies in its use for RSO and its specific indication for medium-sized joint diseases.
Similar Compounds: While Re-186 sulfide is unique, other radiopharmaceuticals (e.g., yttrium-90 colloid) are used for similar purposes.
Remember that individual adoption of these guidelines may vary due to differences in approved radiopharmaceuticals and indications across European countries .
Properties
Molecular Formula |
Re2S7-14 |
---|---|
Molecular Weight |
596.4 g/mol |
IUPAC Name |
rhenium-186;heptasulfide |
InChI |
InChI=1S/2Re.7S/q;;7*-2/i2*1+0;;;;;;; |
InChI Key |
USBWXQYIYZPMMN-CLJOKXJZSA-N |
Isomeric SMILES |
[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[186Re].[186Re] |
Canonical SMILES |
[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[Re].[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.